molecular formula C16H21NO2 B1222713 Nortilidine CAS No. 38677-94-0

Nortilidine

Cat. No.: B1222713
CAS No.: 38677-94-0
M. Wt: 259.34 g/mol
InChI Key: PDJZPNKVLDWEKI-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-nortilidine is an ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate that is ent-dextilidine in which one of the methyl groups attached to the nitrogen is replaced by hydrogen. ent-Dextilidine is metabolised to (1R,2S)-nortilidine by the liver. It has a role as a drug metabolite and a NMDA receptor antagonist. It is an enantiomer of a (1S,2R)-nortilidine.

Properties

CAS No.

38677-94-0

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C16H21NO2/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2/h4-7,9-11,14,17H,3,8,12H2,1-2H3/t14-,16+/m0/s1

InChI Key

PDJZPNKVLDWEKI-GOEBONIOSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1NC)C2=CC=CC=C2

SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

38677-94-0

Synonyms

nortilidine
nortilidine, (1-S-trans)-isomer
nortilidine, (trans)-isomer
nortilidine, trans-(+)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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